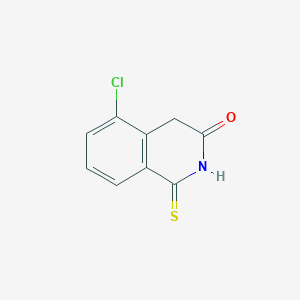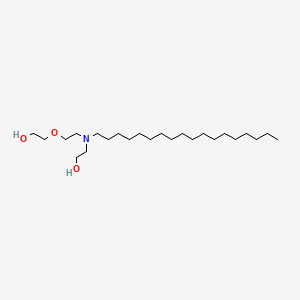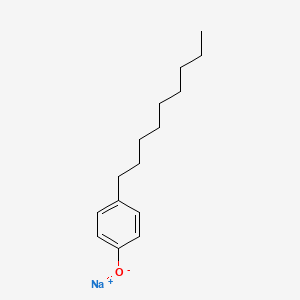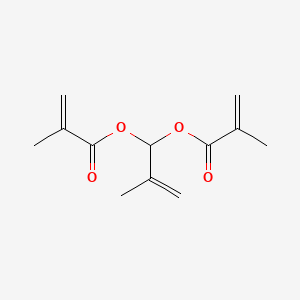
2-Methylallylidene bismethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylallylidene bismethacrylate is a chemical compound with the molecular formula C12H16O4. It is known for its applications in various fields, including polymer chemistry and materials science. The compound is characterized by its unique structure, which includes two methacrylate groups attached to a 2-methylallylidene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylallylidene bismethacrylate typically involves the esterification of methacrylic acid with 2-methylallyl alcohol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylallylidene bismethacrylate undergoes various chemical reactions, including:
Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.
Addition Reactions: It can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions:
Radical Initiators: Benzoyl peroxide and azobisisobutyronitrile (AIBN) are commonly used initiators for polymerization reactions.
Solvents: Common solvents include toluene and dichloromethane.
Major Products:
Scientific Research Applications
2-Methylallylidene bismethacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylallylidene bismethacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate groups participate in radical-initiated polymerization, leading to the formation of polymers with unique mechanical and chemical properties . The molecular targets and pathways involved in these processes are related to the radical polymerization mechanism .
Comparison with Similar Compounds
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Similar to methyl methacrylate but with different alkyl group.
Butyl methacrylate: Another methacrylate ester with a longer alkyl chain.
Uniqueness: 2-Methylallylidene bismethacrylate is unique due to its 2-methylallylidene moiety, which imparts distinct properties to the resulting polymers. This structural feature allows for the formation of polymers with enhanced thermal stability and mechanical strength compared to other methacrylate esters .
Properties
CAS No. |
94159-16-7 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
[2-methyl-1-(2-methylprop-2-enoyloxy)prop-2-enyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16O4/c1-7(2)10(13)15-12(9(5)6)16-11(14)8(3)4/h12H,1,3,5H2,2,4,6H3 |
InChI Key |
QZSYJLOPDUVWJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(OC(=O)C(=C)C)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


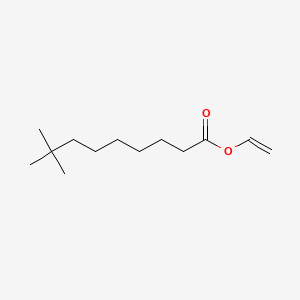
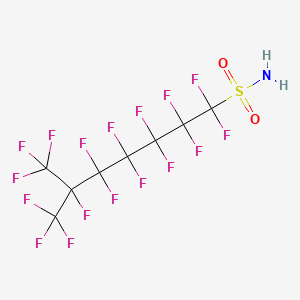
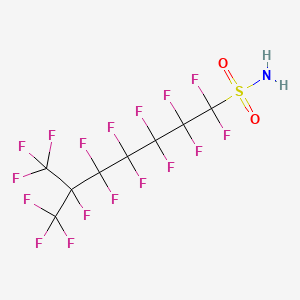
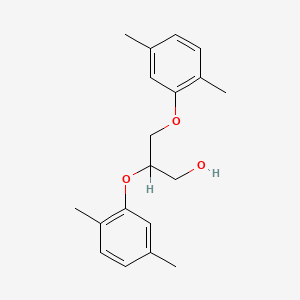
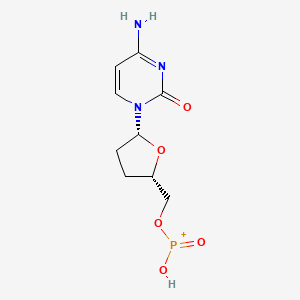
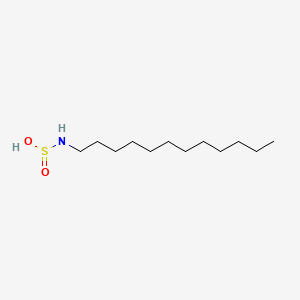
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
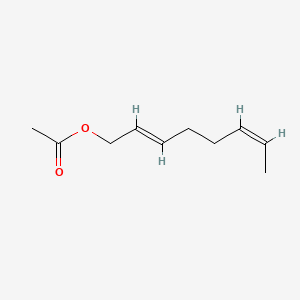
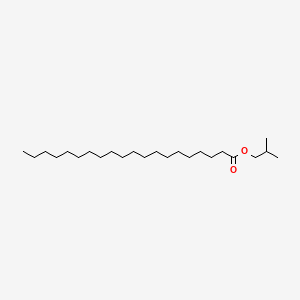
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)
